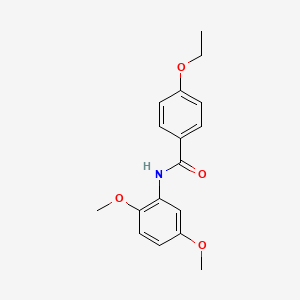

![molecular formula C15H17FN4O B2557343 1-(4-氟苄基)-3-(4,5,6,7-四氢吡唑并[1,5-a]吡啶-5-基)脲 CAS No. 2034488-81-6](/img/structure/B2557343.png)

1-(4-氟苄基)-3-(4,5,6,7-四氢吡唑并[1,5-a]吡啶-5-基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

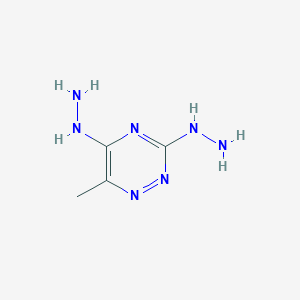

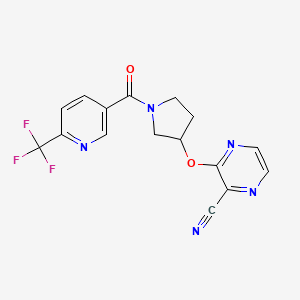

The compound “1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea” is a derivative of the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . This scaffold is synthesized in a cost-efficient manner and can be modified by various functional groups .

Synthesis Analysis

The synthesis of tetrahydropyrazolo[1,5-a]pyrazines from the corresponding pyrazole-5-carboxylic acids and aminoacetals has been discussed . The proposed synthetic scheme contains 5 steps (the first three of which are one-pot) and allows to obtain compounds in fairly good yields .Molecular Structure Analysis

The molecular structure of this compound is based on the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine scaffold . The possibility of the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown .Chemical Reactions Analysis

The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is discussed .科学研究应用

抗癌活性

一项研究探索了具有潜在抗癌活性的新型氟代取代化合物的合成。由 6-氟苯并[b]吡喃-4-酮合成的化合物在低浓度下对人肺癌、乳腺癌和中枢神经系统癌细胞系表现出抗癌活性,表明氟化化合物在癌症治疗中的效用 (Hammam 等,2005)。

神经肽 S 拮抗剂活性

另一项研究发现 4-氟苄基脲衍生物是神经肽 S (NPS) 的有效拮抗剂,表明脲官能团对拮抗剂活性具有重要意义。这一发现为开发针对 NPS 相关疾病的治疗剂提供了基础 (Zhang 等,2008)。

抗结核活性

乙基-4-(4-((4-氟苄基)氨基)哌啶-1-基)-2-苯基噻唑-5-羧酸酯被认为是一种针对结核分枝杆菌的有希望的化合物,它表现出对 DNA 促旋酶和 GyrB ATP 酶的显着抑制作用,且细胞毒性最小。这突显了设计新型抗结核药物的潜力 (Jeankumar 等,2013)。

结构分析

脲与芳香羧酸的分子加合物被制备并表征,揭示了脲分子用于氢键形成聚合物结构。这项研究强调了脲在与羧酸形成结构中的作用,并提供了对分子识别和组装过程的见解 (Smith 等,1997)。

前列腺癌的显像剂

对前列腺特异性膜抗原 (PSMA) 的研究导致开发出一种基于 PSMA 的 PET 显像剂,用于前列腺癌,突出了氟苄基脲衍生物在诊断性显像中的应用。该显像剂在 PSMA+ 肿瘤中表现出高特异性和摄取,为前列腺癌诊断提供了一种有希望的工具 (Chen 等,2011)。

作用机制

Target of Action

The primary target of 1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea is the σ1 receptor . This receptor plays a crucial role in modulating the function of various ion channels, receptors, and kinases, thereby influencing cellular signaling pathways .

Mode of Action

1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea interacts with the σ1 receptor, demonstrating a low nanomolar affinity . This interaction results in the modulation of the receptor’s activity, which in turn influences the function of various downstream targets .

Biochemical Pathways

The interaction of 1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea with the σ1 receptor affects several biochemical pathways. These include pathways involving the vesicular acetylcholine transporter, σ2 receptors, and various other receptors such as adenosine A2A, adrenergic α2, cannabinoid CB1, dopamine D1, D2L, γ-aminobutyric acid A (GABAA), NMDA, melatonin MT1, MT2, and serotonin 5-HT1 .

Pharmacokinetics

Related compounds have demonstrated high brain uptake and extremely high brain-to-blood ratios in biodistribution studies in mice . This suggests that 1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea may have similar properties, potentially indicating good bioavailability.

Result of Action

The action of 1-(4-Fluorobenzyl)-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea at the σ1 receptor level results in the modulation of various cellular and molecular processes. For instance, ex vivo autoradiography has shown a reduced level of binding of related compounds in the cortex and hippocampus of certain mice models, indicating the potential dysfunction of σ1 receptors in conditions such as Alzheimer’s disease .

未来方向

The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed . The utilizing of building blocks obtained for the different region- and/or stereoselective synthesis, including sole transformations or modifications of functional groups, is demonstrated . The advantages of the proposed approach are proven compared with the other known methodologies .

属性

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O/c16-12-3-1-11(2-4-12)10-17-15(21)19-13-6-8-20-14(9-13)5-7-18-20/h1-5,7,13H,6,8-10H2,(H2,17,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITRKKGVMGAKBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CC1NC(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

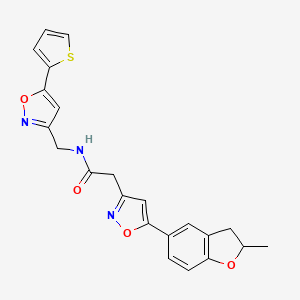

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2557268.png)

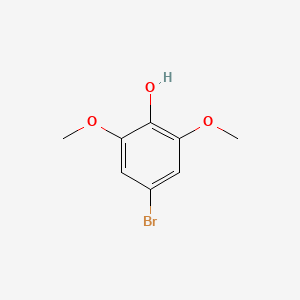

![Methyl (E)-4-[4-(dimethylcarbamoyl)-3-(2-methylpyrazol-3-yl)piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2557269.png)

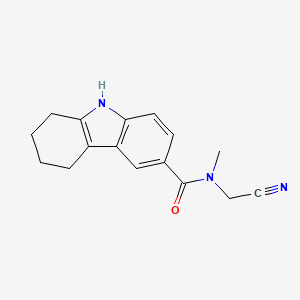

![Ethyl 2-{[6-oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetate](/img/structure/B2557275.png)

![Methyl 4-((2-(dimethylamino)ethyl)(6-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2557279.png)

![3-(3,4-Dimethoxyphenyl)-6-((3-methylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2557282.png)